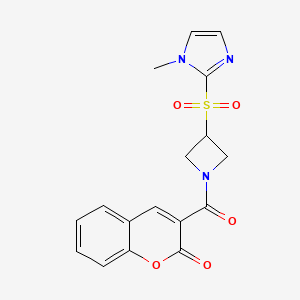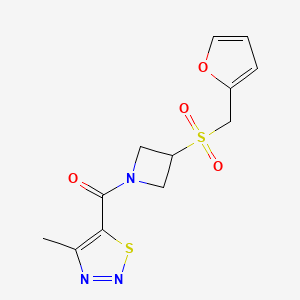
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, sulfonyl, azetidine, and thiadiazole moieties within a single molecule provides a rich platform for chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
-
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate
Starting Material: Furan-2-ylmethanol
Reagent: Sulfonyl chloride
Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature
-
Synthesis of Azetidin-1-yl Intermediate
Starting Material: Azetidine
Reagent: Appropriate alkylating agent
Conditions: Solvent (e.g., acetonitrile), elevated temperature
-
Coupling of Intermediates
Reagents: Furan-2-ylmethyl sulfonyl intermediate, azetidin-1-yl intermediate
Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDCI), room temperature
-
Formation of the Thiadiazole Ring
Starting Material: Appropriate precursor (e.g., thiosemicarbazide)
Reagent: Methylating agent
Conditions: Solvent (e.g., ethanol), reflux
-
Final Coupling
Reagents: Azetidin-1-yl intermediate, thiadiazole intermediate
Conditions: Solvent (e.g., THF), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Solvent (e.g., acetonitrile), room temperature
Products: Oxidized derivatives of the furan or thiadiazole rings
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Solvent (e.g., THF), low temperature
Products: Reduced forms of the sulfonyl or azetidine groups
-
Substitution
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent (e.g., DMF), elevated temperature
Products: Substituted derivatives at the furan or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Acetonitrile, THF, DMF
Conditions: Room temperature to reflux, depending on the reaction
科学研究应用
Chemistry
In chemistry, (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The azetidine and thiadiazole rings are known to interact with various biological targets, suggesting possible applications in the development of antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The unique combination of functional groups may allow for selective targeting of specific enzymes or receptors, leading to the development of novel drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine and thiadiazole rings may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-chloro-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
The uniqueness of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Compared to similar compounds, the presence of the methyl group on the thiadiazole ring may influence its reactivity and binding characteristics, potentially leading to different biological activities and applications.
属性
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-11(20-14-13-8)12(16)15-5-10(6-15)21(17,18)7-9-3-2-4-19-9/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLSBJWDUGXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)

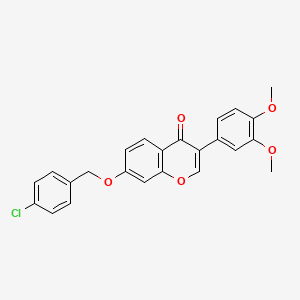
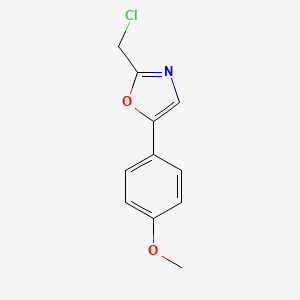
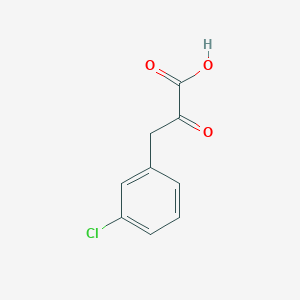
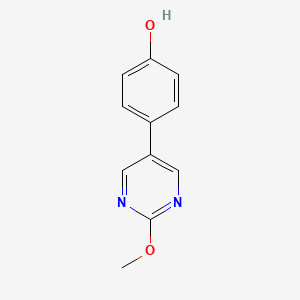
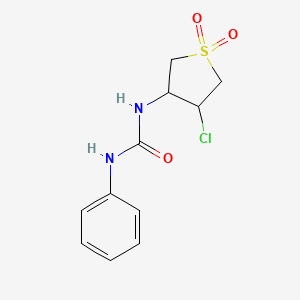
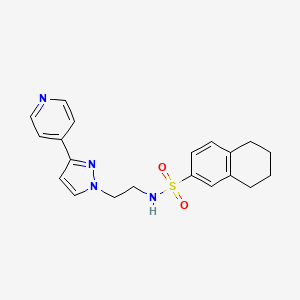
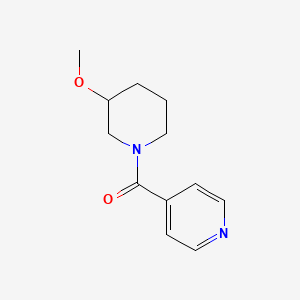
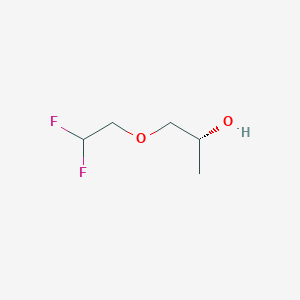
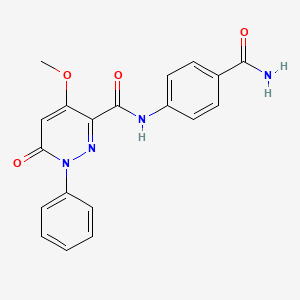
![ethyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2633352.png)

